molecular formula C13H17NO6S B5368656 diethyl 5-[(methylsulfonyl)amino]isophthalate

diethyl 5-[(methylsulfonyl)amino]isophthalate

Cat. No.: B5368656
M. Wt: 315.34 g/mol
InChI Key: SNUHRJZXCRMBSY-UHFFFAOYSA-N
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Description

Diethyl 5-[(methylsulfonyl)amino]isophthalate is an organic compound with the molecular formula C13H17NO6S. It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with diethyl ester groups and a methylsulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-[(methylsulfonyl)amino]isophthalate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 5-[(methylsulfonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5-[(methylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Diethyl 5-[(methylsulfonyl)amino]isophthalate is unique due to the presence of both diethyl ester groups and a methylsulfonylamino group, which confer specific chemical and biological properties.

Properties

IUPAC Name

diethyl 5-(methanesulfonamido)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-4-19-12(15)9-6-10(13(16)20-5-2)8-11(7-9)14-21(3,17)18/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUHRJZXCRMBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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